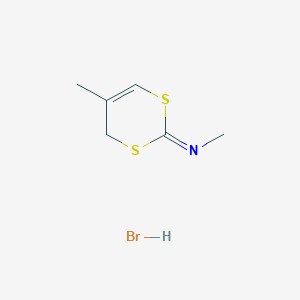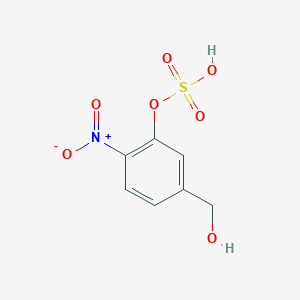
Benzene, (1-fluoro-2-iodo-1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene, (1-fluoro-2-iodo-1-methylethyl)-, typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of benzene derivatives. For instance, starting with fluorobenzene, an iodination reaction can be carried out using iodine and a suitable oxidizing agent like nitric acid to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production of such compounds often involves large-scale halogenation processes. These processes are optimized for yield and purity, using controlled reaction conditions and catalysts to ensure efficient substitution of hydrogen atoms on the benzene ring with halogen atoms.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (1-fluoro-2-iodo-1-methylethyl)-, undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of both fluorine and iodine, this compound can participate in nucleophilic and electrophilic substitution reactions. The iodine atom, being a good leaving group, facilitates these reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding iodo and fluoro derivatives. Reduction reactions can also be performed to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield fluorinated or iodinated benzene derivatives, while oxidation can produce benzoic acid derivatives.
Applications De Recherche Scientifique
Benzene, (1-fluoro-2-iodo-1-methylethyl)-, has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Utilized in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging and targeted radiotherapy.
Industry: Employed in the manufacture of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of benzene, (1-fluoro-2-iodo-1-methylethyl)-, in chemical reactions involves the interaction of its halogen atoms with various reagents. The fluorine atom, being highly electronegative, can influence the electron density on the benzene ring, making it more reactive towards electrophiles. The iodine atom, due to its larger size and lower electronegativity, acts as a good leaving group, facilitating substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-2-methylbenzene: Similar in structure but with a methyl group instead of an iodine atom.
1-Fluoro-4-iodobenzene: The iodine atom is positioned para to the fluorine atom.
1-Iodo-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
Benzene, (1-fluoro-2-iodo-1-methylethyl)-, is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of halogens imparts distinct reactivity patterns, making it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
58617-67-7 |
|---|---|
Formule moléculaire |
C9H10FI |
Poids moléculaire |
264.08 g/mol |
Nom IUPAC |
(2-fluoro-1-iodopropan-2-yl)benzene |
InChI |
InChI=1S/C9H10FI/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clé InChI |
MQYKSLLXSWEUBA-UHFFFAOYSA-N |
SMILES canonique |
CC(CI)(C1=CC=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Magnesium bis[trimethylsilicate(1-)]](/img/structure/B14601100.png)



![2,4-Bis(2,2-dimethylpropyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14601114.png)




![2-(2-Phenylethenyl)-4H-furo[3,2-B]indole](/img/structure/B14601154.png)

![N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide](/img/structure/B14601166.png)

![1-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14601191.png)
